molecular formula C24H32N6O2 B2915720 (3r,5r,7r)-adamantan-1-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040678-13-4

(3r,5r,7r)-adamantan-1-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2915720
CAS No.: 1040678-13-4
M. Wt: 436.56
InChI Key: NFQYEXVVFOCRFS-UHFFFAOYSA-N
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Description

The compound (3r,5r,7r)-adamantan-1-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone features a tricyclic adamantane core linked to a piperazine moiety via a methanone bridge. The piperazine ring is further substituted with a 4-methoxyphenyltetrazole group. This structure combines lipophilic adamantane (enhancing membrane permeability) with a tetrazole-piperazine pharmacophore, which is associated with diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

1-adamantyl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-32-21-4-2-20(3-5-21)30-22(25-26-27-30)16-28-6-8-29(9-7-28)23(31)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,17-19H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQYEXVVFOCRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R,5R,7R)-adamantan-1-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , also referred to by its CAS number 1021254-10-3 , is a synthetic molecule that has garnered interest due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29FN6OC_{23}H_{29}FN_{6}O with a molecular weight of approximately 424.5 g/mol . The structure includes an adamantane core, a piperazine moiety, and a tetrazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC23H29FN6O
Molecular Weight424.5 g/mol
CAS Number1021254-10-3

Anticancer Activity

Research indicates that piperazine derivatives can exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. While direct studies on this compound are sparse, the presence of the tetrazole ring is often associated with enhanced anticancer activity in related compounds.

Neuropharmacological Effects

Some derivatives containing adamantane structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The piperazine component may also contribute to central nervous system activity, suggesting potential applications in neuropharmacology.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in signaling pathways related to inflammation and cell proliferation.

Study 1: Antimicrobial Screening

A study evaluating various piperazine derivatives demonstrated that compounds with similar functional groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized Minimum Inhibitory Concentration (MIC) assays to determine effectiveness. Although this compound was not specifically tested, the results suggest a promising antimicrobial profile for structurally related compounds.

Study 2: Anticancer Activity Assessment

In vitro studies on related adamantane derivatives have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies typically measure cell viability using assays like MTT or flow cytometry to assess apoptosis rates. Future research could focus on this compound to explore similar effects.

Comparison with Similar Compounds

Structural Analogs with Adamantane and Piperazine Moieties

Table 1: Key Structural Analogs and Their Features
Compound Name Key Substituents Molecular Weight Key Biological Activity Synthesis Yield Evidence ID
Target Compound 4-Methoxyphenyltetrazole, Adamantane ~468.5* Potential antimicrobial/anticancer N/A N/A
Adamantan-1-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone 2-Ethoxyphenylpiperazine 368.52 Not reported N/A
3-(Adamantan-1-yl)-4-ethyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione Triazole-thione, Phenylpiperazine 437.62 Anticancer (docking studies) 72%
2-((Adamantan-1-yl)-5-((4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl)thio)-1,3,4-oxadiazole (6f) Oxadiazole, Ethylpiperazine ~450.6† Anticancer (in vitro testing) 76%
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Tetrazole, Allylpiperazine ~350–400‡ Antimicrobial (broad-spectrum) 70–85%

* Estimated based on molecular formula.
† Calculated from data in .
‡ Range inferred from .

Key Observations:
  • Adamantane Modifications : The target compound’s adamantane group is conserved in analogs like 3-(adamantan-1-yl)triazole-thiones and adamantanyl-oxadiazoles. Adamantane enhances metabolic stability and CNS penetration, a feature shared across these derivatives .
  • Heterocycle Variations: Replacing tetrazole with triazole () or oxadiazole () alters electronic properties and hydrogen-bonding capacity.
  • Piperazine Substituents : The 4-methoxyphenyltetrazole group in the target compound differs from ethoxyphenyl () or allylpiperazine () substituents. Methoxy groups generally increase lipophilicity compared to ethoxy, which may influence receptor binding .
Key Observations:
  • Shared Steps : Many analogs use piperazine functionalization via nucleophilic substitution (e.g., allylation in ) or Mannich reactions ().
Table 3: Reported Bioactivities of Analogs
Compound Type Activity Profile Mechanism (if studied) Evidence ID
Adamantanyl-oxadiazoles Anticancer (IC₅₀: 2–10 µM vs. HeLa cells) Tubulin inhibition
Tetrazole-piperazine hybrids Antimicrobial (MIC: 4–16 µg/mL vs. S. aureus) Membrane disruption
Triazole-thione derivatives Anticancer (docking score: −9.2 kcal/mol) EGFR kinase inhibition
Target Compound (predicted) Likely antimicrobial/anticancer Potential kinase or protease binding N/A
Key Observations:
  • Anticancer Activity : Adamantanyl-oxadiazoles show potent tubulin inhibition, while triazole-thiones target EGFR kinase. The target compound’s tetrazole group may confer distinct binding modes due to its polar nature .

Physicochemical Properties

Table 4: Physicochemical Comparisons
Compound Type logP* Solubility (aq.) Thermal Stability Evidence ID
Target Compound ~3.5† Low (tetrazole polarity) High (adamantane rigidity) N/A
Adamantanyl-oxadiazoles 2.8–3.2 Moderate Moderate
Triazole-thiones 4.1–4.5 Low High (crystalline)
Tetrazole-piperazine hybrids 2.0–2.5 High Moderate

* Predicted using fragment-based methods.
† Calculated using ChemDraw.

Key Observations:
  • Stability : Adamantane’s rigid structure enhances thermal stability, as seen in triazole-thione derivatives with high melting points .

Q & A

Q. What synthetic methodologies are most effective for preparing (3r,5r,7r)-adamantan-1-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of adamantane derivatives with tetrazole-containing intermediates. For example, analogous compounds (e.g., adamantane-triazole hybrids) are synthesized via nucleophilic substitution between adamantane carbonyl chlorides and piperazine derivatives under reflux conditions in ethanol .
  • Step 2: Functionalization of the tetrazole ring. The 4-methoxyphenyl group is introduced via Suzuki coupling or alkylation reactions using formaldehyde and 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol, followed by purification via column chromatography .
  • Optimization: Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. For instance, ethanol as a solvent and heating at 80°C for 12 hours achieved 79% yield in related adamantane-oxadiazole hybrids .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

  • Infrared (IR) and Raman Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹). Experimental spectra are compared with DFT/B3LYP/cc-pVDZ simulations to validate assignments .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions. For example, adamantane protons appear as broad singlets (δ 1.6–2.1 ppm), while piperazine methylene groups resonate at δ 2.8–3.1 ppm .
  • X-ray Crystallography: Resolves 3D molecular geometry. In related adamantane-triazole derivatives, X-ray studies revealed L-shaped conformations with dihedral angles of ~78° between aromatic rings .

Example Spectral Data:

TechniqueKey Peaks/AssignmentsReference
IRC=O (1650 cm⁻¹), tetrazole ring (1450 cm⁻¹)
1^1H NMRAdamantane-H: δ 1.74 (br s), piperazine-H: δ 2.86 (br s)

Advanced Research Questions

Q. How can discrepancies between theoretical (DFT) and experimental UV/Vis spectra be resolved for this compound?

Methodological Answer: Discrepancies often arise from inadequate treatment of electron correlation or charge-transfer (CT) transitions. Strategies include:

  • Multi-Reference Methods: Use XMCQDPT2 (ab initio multireference perturbation theory) for CT transitions, which outperforms single-reference TDDFT in adamantane derivatives .
  • Solvent Effects: Simulate spectra with implicit solvent models (e.g., PCM) to match experimental solvatochromic shifts. For example, CAM-B3LYP/cc-pVDZ with ethanol solvation corrected peak shifts by ~10 nm in related compounds .
  • Vibronic Coupling: Include Franck-Condon approximations to account for vibrational fine structure, critical for matching experimental band shapes .

Case Study:
In adamantane-thione derivatives, TDDFT underestimated absorption maxima by 30 nm, while XMCQDPT2 achieved <5 nm deviation .

Q. What computational approaches predict the biological activity of this compound, and how are they validated?

Methodological Answer:

  • Pharmacophore Modeling: Identify key interaction sites (e.g., adamantane’s hydrophobic pockets, tetrazole’s hydrogen-bonding capacity). Molecular docking (AutoDock Vina) against targets like proteasome ATP-ase revealed binding affinities (ΔG ≈ -9.2 kcal/mol) .
  • QSAR Studies: Correlate substituent effects (e.g., 4-methoxyphenyl’s electron-donating nature) with activity. For adamantane-oxadiazoles, logP values >3.5 correlated with enhanced membrane permeability .
  • Validation: Compare predictions with in vitro assays (e.g., IC₅₀ values against cancer cell lines). A derivative with similar structure showed IC₅₀ = 12 µM against MCF-7 cells .

Q. How do structural modifications (e.g., substituents on tetrazole or piperazine) influence bioactivity?

Methodological Answer:

  • Piperazine Substituents: Bulky groups (e.g., ethyl, phenyl) enhance proteasome inhibition by occupying hydrophobic pockets. For example, 4-phenylpiperazine derivatives showed 2-fold higher activity than unsubstituted analogs .
  • Tetrazole Modifications: Electron-withdrawing groups (e.g., nitro) improve metabolic stability but reduce solubility. 4-Methoxyphenyl enhances π-π stacking with aromatic residues in target proteins .
  • Adamantane Orientation: (3r,5r,7r) stereochemistry optimizes van der Waals interactions, as shown in docking studies where non-canonical stereoisomers lost 50% activity .

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